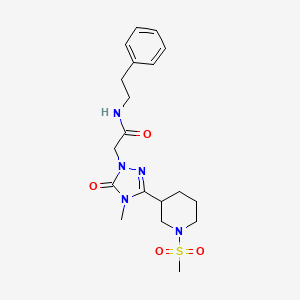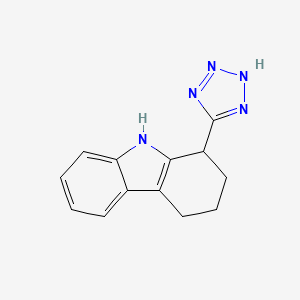![molecular formula C13H16BrNO2 B2511207 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide CAS No. 1216912-49-0](/img/structure/B2511207.png)
2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamides often feature a benzoyl group attached to an amine, and in this case, the molecule is further modified with a bromine atom and a 1-hydroxycyclopentylmethyl group.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of benzoic acid or its derivatives with amines or amine precursors. In the context of 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide, a similar approach could be employed, starting with 2-bromobenzoic acid and reacting it with an appropriate amine derivative. For instance, paper describes the synthesis of a related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine. This suggests that a similar synthetic route could be adapted for the target compound by using a 1-hydroxycyclopentylmethylamine as the nucleophile.
Molecular Structure Analysis
Benzamide derivatives often exhibit interesting structural features due to the presence of various functional groups. The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, as demonstrated in papers , , , and . These studies reveal that the crystal packing is influenced by hydrogen bonding and other non-covalent interactions, such as π-stacking and halogen interactions. The presence of a bromine atom in the compound could lead to similar interactions, potentially affecting the crystal packing and stability.
Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions, including nucleophilic substitution of the halogen atom, as seen in paper . The bromine atom in 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide could be substituted with different nucleophiles, leading to a range of products. Additionally, the presence of the hydroxyl group could facilitate further functionalization through reactions like esterification or etherification.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the presence of halogen atoms can affect the compound's polarity, solubility, and reactivity. Theoretical calculations, such as those described in paper , can predict properties like the molecular electrostatic potential, which provides insight into the chemical reactivity of the molecule. The hydroxyl group in the compound could also contribute to its solubility in polar solvents and its potential for hydrogen bonding.
科学的研究の応用
Dopamine Receptor Interactions
2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide and related compounds have been investigated for their interactions with dopamine receptors. Studies have explored their potential as antipsychotic agents due to their affinity for dopamine D-2 receptors, highlighting their potential use in studying dopamine-mediated responses and in radiolabeled form for receptor binding studies in vitro and in vivo (Högberg et al., 1990).
Solid State Conformations and Antidopaminergic Effects
Research has been conducted on the solid-state conformations of related benzamides, including remoxipride and FLA 797. These studies relate the crystal structures to dopamine receptor models, helping to understand how these compounds interact with receptors at a molecular level (Högberg et al., 1986).
Complex Formation with Metals
Some derivatives of 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide have been studied for their ability to form complexes with metals such as Ni(II) and Cu(II). These complexes have been characterized using various spectroscopic methods and crystallography, contributing to the understanding of the coordination chemistry of these compounds (Binzet et al., 2009).
Antifungal Activity
Some derivatives of this compound have shown antifungal activity. Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated their effectiveness against various fungi, including phytopathogenic fungi and common yeast, offering insights into their potential use as antifungal agents (Ienascu et al., 2018).
特性
IUPAC Name |
2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-6-2-1-5-10(11)12(16)15-9-13(17)7-3-4-8-13/h1-2,5-6,17H,3-4,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOYUQKTMKBVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)


![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)
![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)
![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)
![1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B2511133.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)
![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)
![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)
![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)
![N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2511145.png)